REACTION_CXSMILES
|
I[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[NH:16]1[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1>C1C=CC=CC=1>[S:19]1[CH2:20][CH2:21][N:16]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])[CH2:17][CH2:18]1
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Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
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ICCCC(=O)OC
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Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.28 mol
|
Type
|
reactant
|
Smiles
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N1CCSCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
product
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A mixture of 64.0 g
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Type
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TEMPERATURE
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Details
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heated at 60°-70°C. for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
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Details
|
After cooling the reaction mixture
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Type
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CUSTOM
|
Details
|
the precipitated amine hydroiodide was removed by suction filtration
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Type
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CUSTOM
|
Details
|
The benzene solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a orange-red residue which
|
Type
|
DISTILLATION
|
Details
|
distilled (b.p. 84°-85°C. at 0.1 mm)
|
Type
|
CUSTOM
|
Details
|
to give 28.38 g
|
Name
|
|
Type
|
|
Smiles
|
S1CCN(CC1)CCCC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |